molecular formula C31H38N2O9 B4096674 Oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

Oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

Cat. No.: B4096674
M. Wt: 582.6 g/mol
InChI Key: KGAPIDIEWZRAEK-UHFFFAOYSA-N
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Description

Oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is a complex organic compound that combines the properties of oxalic acid with a piperazine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine typically involves multiple steps. The process begins with the preparation of the piperazine derivative, followed by the introduction of the phenylmethoxyphenoxy and trimethoxyphenyl groups. The final step involves the reaction with oxalic acid to form the desired compound. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful monitoring of reaction parameters to ensure consistent quality. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; often performed under an inert atmosphere to prevent unwanted side reactions.

    Substitution: Halogens, alkylating agents; reactions are usually carried out in organic solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

Oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(4-phenylmethoxyphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine: Lacks the oxalic acid component but shares similar structural features.

    Oxalic acid derivatives: Compounds like oxalyl chloride and disodium oxalate, which have different functional groups attached to the oxalic acid moiety.

Uniqueness

Oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine is unique due to its combination of oxalic acid and piperazine derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N2O5.C2H2O4/c1-32-27-14-9-24(28(33-2)29(27)34-3)21-31-17-15-30(16-18-31)19-20-35-25-10-12-26(13-11-25)36-22-23-7-5-4-6-8-23;3-1(4)2(5)6/h4-14H,15-22H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAPIDIEWZRAEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CN2CCN(CC2)CCOC3=CC=C(C=C3)OCC4=CC=CC=C4)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38N2O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine
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Oxalic acid;1-[2-(4-phenylmethoxyphenoxy)ethyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine

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